REACTION_SMILES
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[C:1]([O:2][CH2:3][CH3:4])(=[O:5])[N:6]1[CH2:7][CH:8]([CH3:15])[CH:9]([NH:12][CH2:13][CH3:14])[CH2:10][CH2:11]1.[Na+:17].[OH-:16]>>[NH:6]1[CH2:7][CH:8]([CH3:15])[CH:9]([NH:12][CH2:13][CH3:14])[CH2:10][CH2:11]1
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Name
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Type
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product
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Smiles
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CCNC1CCNCC1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |